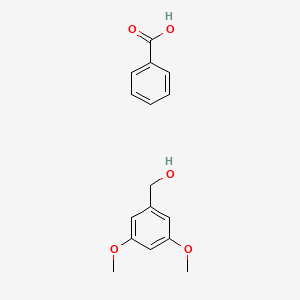
Benzoic acid;(3,5-dimethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;(3,5-dimethoxyphenyl)methanol is a compound that combines the properties of benzoic acid and (3,5-dimethoxyphenyl)methanol Benzoic acid is a simple aromatic carboxylic acid, while (3,5-dimethoxyphenyl)methanol is a phenolic compound with methoxy groups at the 3 and 5 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(3,5-dimethoxyphenyl)methanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with (3,5-dimethoxyphenyl)methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Another method involves the reduction of (3,5-dimethoxyphenyl)methanol using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde or ketone group in (3,5-dimethoxyphenyl)methanol to a primary alcohol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;(3,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives and quinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;(3,5-dimethoxyphenyl)methanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of benzoic acid;(3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
Modulating signaling pathways: The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with cellular receptors: It can bind to specific receptors on the cell surface, triggering downstream effects.
Comparación Con Compuestos Similares
Benzoic acid;(3,5-dimethoxyphenyl)methanol can be compared with other similar compounds, such as:
Benzoic acid derivatives: Compounds like 3,5-dimethoxybenzoic acid and 3,5-dimethoxybenzyl alcohol share structural similarities but differ in their functional groups and reactivity.
Phenolic compounds: Compounds like 3,5-dimethoxyphenol and 3,5-dimethoxybenzaldehyde have similar aromatic structures but differ in their substituents and chemical properties.
The uniqueness of this compound lies in its combination of benzoic acid and (3,5-dimethoxyphenyl)methanol moieties, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
138250-67-6 |
|---|---|
Fórmula molecular |
C16H18O5 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
benzoic acid;(3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H12O3.C7H6O2/c1-11-8-3-7(6-10)4-9(5-8)12-2;8-7(9)6-4-2-1-3-5-6/h3-5,10H,6H2,1-2H3;1-5H,(H,8,9) |
Clave InChI |
DLGRSUOIDBULHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CO)OC.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


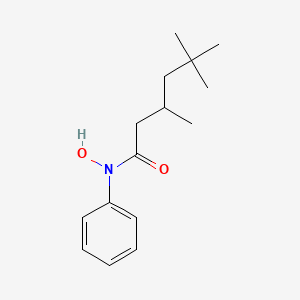
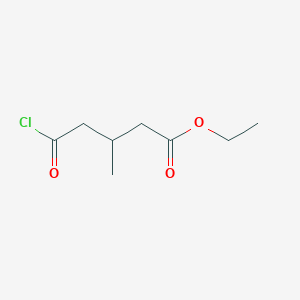
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
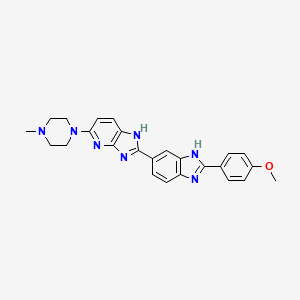
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
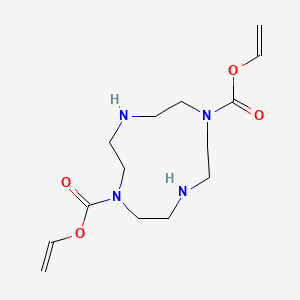


![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

